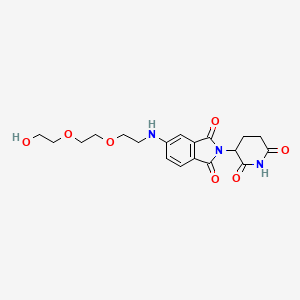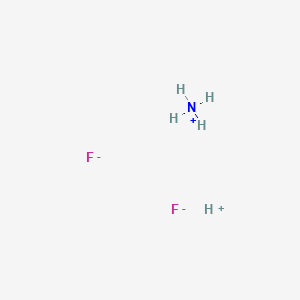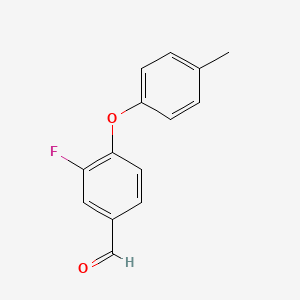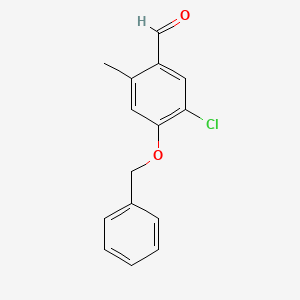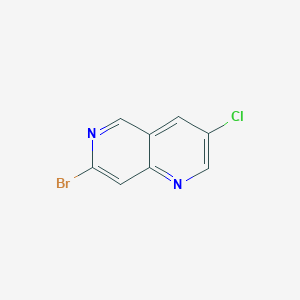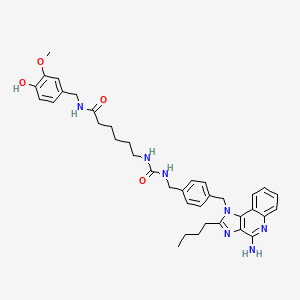
Thalidomide-5'-O-PEG4-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-PEG4-propargyl: is a synthetic compound that incorporates a Thalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach in drug discovery and development. The propargyl group in this compound is reactive with azide molecules in the presence of a copper catalyst, making it a valuable tool in click chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG4-propargyl involves the incorporation of a Thalidomide-based cereblon ligand and a 4-unit PEG linker. The propargyl group is introduced to the PEG linker, which can then react with azide molecules in the presence of a copper catalyst. The reaction conditions typically involve the use of solvents such as water, dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). The compound is stable for at least six months when stored at -20°C, and it is important to avoid freeze/thaw cycles .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG4-propargyl follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistency and purity. The compound is typically produced in solid form and requires careful handling and storage to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5’-O-PEG4-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide molecules in the presence of a copper catalyst, forming a stable triazole linkage.
Substitution Reactions: The PEG linker can undergo substitution reactions with various functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Copper Catalyst: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Solvents: Water, DMF, DCM, and DMSO are commonly used solvents for these reactions
Major Products:
Triazole Linkages: Formed through click chemistry reactions with azide molecules.
Modified PEG Linkers: Resulting from substitution reactions with various functional groups.
Applications De Recherche Scientifique
Thalidomide-5’-O-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry:
PROTAC Technology: Used to develop proteolysis targeting chimeras, which are designed to selectively degrade target proteins
Click Chemistry: Utilized in the synthesis of complex molecules through the formation of triazole linkages.
Biology:
Protein Degradation: Employed in studies to understand the mechanisms of protein degradation and the role of cereblon in this process
Medicine:
Drug Development: Investigated for its potential in developing new therapeutic agents that target specific proteins for degradation
Industry:
Mécanisme D'action
The mechanism of action of Thalidomide-5’-O-PEG4-propargyl involves its role in PROTAC technology. The Thalidomide-based cereblon ligand binds to the cereblon protein, which is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . The PEG linker and propargyl group facilitate the conjugation of the compound to other molecules, enhancing its versatility and effectiveness .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-O-PEG4-propargyl can be compared with other similar compounds used in PROTAC technology, such as:
Thalidomide-O-amido-PEG4-propargyl: Similar in structure but with an amido group instead of a propargyl group.
Pomalidomide-PEG1-CO2H: Incorporates a Pomalidomide-based cereblon ligand and a shorter PEG linker.
Thalidomide-O-amido-C6-NH2 hydrochloride: Contains a longer linker and an amido group.
Uniqueness: Thalidomide-5’-O-PEG4-propargyl is unique due to its propargyl group, which allows for click chemistry reactions, and its 4-unit PEG linker, which provides flexibility and enhances solubility .
Propriétés
Formule moléculaire |
C24H28N2O9 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C24H28N2O9/c1-2-7-31-8-9-32-10-11-33-12-13-34-14-15-35-17-3-4-18-19(16-17)24(30)26(23(18)29)20-5-6-21(27)25-22(20)28/h1,3-4,16,20H,5-15H2,(H,25,27,28) |
Clé InChI |
FFOGGBURLGKJJQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



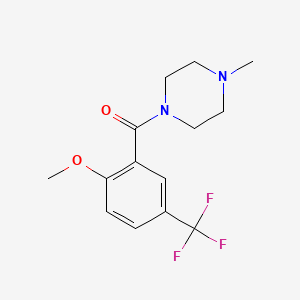
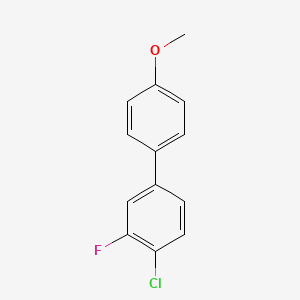
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)

